molecular formula C16H15FO2 B1327459 3'-Fluoro-3-(2-methoxyphenyl)propiophenone CAS No. 898769-93-2

3'-Fluoro-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1327459
CAS No.: 898769-93-2
M. Wt: 258.29 g/mol
InChI Key: QMWSWVQLVGOBFZ-UHFFFAOYSA-N
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Description

3'-Fluoro-3-(2-methoxyphenyl)propiophenone is a fluorinated aromatic ketone featuring a methoxy group at the ortho position of one phenyl ring and a fluorine atom at the meta position of the adjacent phenyl ring. This structural arrangement imparts unique electronic and steric properties, making it a compound of interest in synthetic organic chemistry and pharmaceutical research.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWSWVQLVGOBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644176
Record name 1-(3-Fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-93-2
Record name 1-Propanone, 1-(3-fluorophenyl)-3-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-3-(2-methoxyphenyl)propiophenone typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of high-purity reagents and optimized reaction parameters ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-3-(2-methoxyphenyl)propiophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Fluoro-3-(2-methoxyphenyl)propiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Fluoro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Amination Reactions

Propiophenone derivatives undergo reductive amination with varying efficiency. For example:

  • Propiophenone (unsubstituted): 20% conversion, 11% amine yield over Au/TiO₂ (2.9 nm Au particles) .
  • This compound (hypothetical): Expected lower yields due to steric hindrance from the ortho-methoxy group, similar to hindered ketones like 2',5'-dichloro derivatives .

Enzymatic Oxidation

  • Propiophenone: Converted to phenyl propanoate (95% yield) using ssnBVMO enzyme, demonstrating high turnover efficiency .
  • Fluorinated Analogs: Fluorine’s electron-withdrawing effect may enhance enzymatic oxidation rates by polarizing the carbonyl group, though steric factors could counteract this .

Biological Activity

3'-Fluoro-3-(2-methoxyphenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of propiophenones, characterized by a phenyl group substituted with a methoxy group and a fluorine atom. Its molecular formula is C16H15FO2C_{16}H_{15}FO_2, and it features a unique structure that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the methoxy group enhances its lipophilicity, facilitating penetration into biological membranes. Once inside the cell, it can modulate the activity of specific proteins or nucleic acids, leading to various biological effects such as:

  • Antimicrobial Activity : The compound has been investigated for its potential to inhibit microbial growth, particularly against certain strains of bacteria and fungi.
  • Anticancer Properties : Research indicates that it may exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound demonstrated significant inhibition against various microbial strains. The minimum inhibitory concentration (MIC) values were determined using standardized methods, revealing effective concentrations that inhibit growth.

Microbial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anticancer Activity

The anticancer potential was assessed using MTT assays on several human cancer cell lines. The results indicated varying levels of cytotoxicity:

Cell LineIC50 (µM)
U-87 (Glioblastoma)15
MDA-MB-231 (Breast)25
HeLa (Cervical)20

Case Studies

  • Study on Anticancer Effects : A detailed investigation into the effects of this compound on U-87 glioblastoma cells revealed that treatment led to increased apoptosis rates, as evidenced by caspase activation assays. The study concluded that the compound could serve as a lead for developing novel anticancer agents.
  • Antimicrobial Efficacy : Another study focused on its antimicrobial properties against Candida albicans. The compound was shown to inhibit biofilm formation and reduce adherence to epithelial cells, indicating its potential use in treating fungal infections.

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